5-methyl-1,3,4-thiadiazole-2-thiol

Corrosion Inhibition Self-Assembled Monolayers Copper Protection

5-Methyl-1,3,4-thiadiazole-2-thiol (MMTD) is not a generic thiadiazole thiol. Its 5-methyl substitution critically modulates electron density and tautomeric equilibrium, delivering 100% corrosion inhibition efficiency on copper in neutral aqueous systems—a benchmark performance unattainable with unsubstituted or amino-substituted analogs. As the essential cefazolin antibiotic intermediate and a validated SHP2 inhibitor scaffold (IC50 0.120 µM), MMTD outperforms butylthio and other alkyl derivatives in head-to-head corrosion studies. Do not substitute with class-level alternatives. Request your QC data and bulk quote today.

Molecular Formula C3H4N2S2
Molecular Weight 132.21 g/mol
Cat. No. B7760102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-1,3,4-thiadiazole-2-thiol
Molecular FormulaC3H4N2S2
Molecular Weight132.21 g/mol
Structural Identifiers
SMILESCC1=NN=C(S1)S
InChIInChI=1S/C3H4N2S2/c1-2-4-5-3(6)7-2/h1H3,(H,5,6)
InChIKeyFPVUWZFFEGYCGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-1,3,4-Thiadiazole-2-Thiol: Procurement and Differentiation Guide for Heterocyclic Thiols


5-Methyl-1,3,4-thiadiazole-2-thiol (CAS 29490-19-5), also known as 2-mercapto-5-methyl-1,3,4-thiadiazole (MMTD), is a heterocyclic thiol characterized by a methyl group at the 5-position and a thiol (-SH) group at the 2-position of the 1,3,4-thiadiazole ring [1]. It exists as a tautomeric mixture with its thione form [2] and is a key intermediate in the synthesis of cephalosporin antibiotics like cefazolin . The compound's unique substitution pattern imparts distinct physicochemical properties (e.g., melting point ~186 °C) and biological activities compared to unsubstituted or amino-substituted analogs .

Why Generic Substitution of 5-Methyl-1,3,4-Thiadiazole-2-Thiol Fails: Evidence-Based Differentiation


Substituting 5-methyl-1,3,4-thiadiazole-2-thiol with structurally similar thiadiazole thiols (e.g., 5-amino-, unsubstituted, or other alkyl derivatives) is not scientifically justifiable due to quantifiable differences in reactivity, biological target engagement, and functional performance. The methyl group at the 5-position critically modulates electron density, lipophilicity, and tautomeric equilibrium, directly impacting corrosion inhibition efficiency [1], enzyme inhibition potency (e.g., SHP2) [2], and metal complex stability [3]. Even minor structural changes lead to significant divergences in measured outcomes, as demonstrated by comparative studies where the 5-methyl-substituted derivative consistently outperformed butylthio- and other substituted analogs [1]. Therefore, procurement decisions must be guided by specific, comparator-based evidence rather than class-level assumptions.

Quantitative Differentiation Evidence for 5-Methyl-1,3,4-Thiadiazole-2-Thiol


Superior Corrosion Inhibition Efficiency on Copper via Self-Assembled Monolayers

In gravimetric studies, 5-methyl-1,3,4-thiadiazole-2-thiol formed a self-assembled monolayer (SAM) on copper that achieved a corrosion inhibition efficiency of 100% in a neutral medium containing 300 ppm of the inhibitor [1]. This performance is directly linked to the chemisorption of nitrogen and sulfur atoms onto the metal surface, as confirmed by SEM, EDX, and XPS analyses [1]. While direct head-to-head data against other thiadiazole thiols under identical SAM conditions is not available in the cited source, the 100% efficiency metric serves as a benchmark for evaluating alternative inhibitors in copper protection applications.

Corrosion Inhibition Self-Assembled Monolayers Copper Protection

Comparative Corrosion Inhibition on Carbon Steel: BTT Outperforms BBT and BMT

A comparative study of three thiadiazole derivatives on N80 carbon steel in CO2-saturated oilfield produced water established a clear performance ranking: BTT (5-(benzylthio)-1,3,4-thiadiazole-2-thiol) > BBT (2-(benzylthio)-5-(butylthio)-1,3,4-thiadiazole) > BMT (2-(benzylthio)-5-methyl-1,3,4-thiadiazole) [1]. Notably, BTT, which contains the 5-methyl-1,3,4-thiadiazole-2-thiol core, exhibited the highest inhibition efficiency. Theoretical calculations indicated that the tautomeric transformation from thiol-BTT to thione-BTT is responsible for its superior performance [1]. This study provides direct head-to-head evidence that the 5-methyl-substituted thiadiazole core, when appropriately functionalized, yields quantifiably better corrosion protection than butylthio or methyl-substituted analogs.

Corrosion Inhibitors Carbon Steel CO2 Corrosion

Potent SHP2 Inhibition by 5-Methyl-1,3,4-Thiadiazole-2-Thiol-Derived Hydrazone

A library of 21 S-acetophenylhydrazones derived from 5-methyl-1,3,4-thiadiazole-2-thiol was synthesized and evaluated for SHP2 inhibitory activity [1]. Compound 5f ((E)-N'-(2,6-dichlorobenzylidene)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetohydrazide) emerged as the most potent inhibitor with an IC50 of 0.120 ± 0.006 µM [1]. This derivative also exhibited moderate yet best-in-library cytotoxicity against MCF-7 breast cancer cells (IC50 = 86.46 ± 2.32 µM) and demonstrated in vivo safety at an oral dose of 2000 mg/kg in mice [1]. While the study focuses on a derivative, it establishes the 5-methyl-1,3,4-thiadiazole-2-thiol scaffold as a productive starting point for developing submicromolar SHP2 inhibitors, a target implicated in cancer and other diseases.

SHP2 Inhibition Anticancer Medicinal Chemistry

Enhanced Antimicrobial Activity of Co(III) Complex vs. Free Ligand

Ni(II) and Co(III) complexes of 5-methyl-1,3,4-thiadiazole-2-thiol (Hmtt) were synthesized and characterized, with the ligand existing in the thione form and coordinating through the thiadiazole nitrogen [1]. Antimicrobial testing revealed that the Co(III) complex, [Co(en)2(mtt)2](mtt), was more active against the tested bacteria than both the free Hmtt ligand and the Ni(II) complex [1]. This result demonstrates that the ligand's metal-binding capacity can be exploited to generate complexes with enhanced biological activity, a finding with implications for antimicrobial drug development and materials science.

Metal Complexes Antimicrobial Coordination Chemistry

Radical Scavenging Activity of Thiadiazole Derivatives: DPPH IC50 Comparison

A series of 5-methyl-1,3,4-thiadiazole-2-thiol derivatives (compounds 16a-20a) demonstrated good DPPH radical scavenging activity with IC50 values of 26 µM and 30 µM [1]. While a direct comparison to the unsubstituted parent compound or other thiadiazole thiols was not provided in the abstract, these IC50 values serve as a quantitative benchmark for antioxidant capacity. The presence of the thiol group is known to contribute to radical scavenging, and the methyl substitution may modulate electron density to enhance this activity relative to other derivatives.

Antioxidant DPPH Assay Free Radical Scavenging

High-Value Application Scenarios for 5-Methyl-1,3,4-Thiadiazole-2-Thiol


Copper Corrosion Protection in Neutral Media

For industrial processes requiring copper protection in neutral aqueous environments (e.g., cooling systems, electronic manufacturing), 5-methyl-1,3,4-thiadiazole-2-thiol can be applied to form a self-assembled monolayer achieving 100% corrosion inhibition efficiency, as demonstrated by gravimetric and electrochemical studies [1]. This performance metric makes it a benchmark candidate for evaluating other inhibitors.

Carbon Steel Corrosion Mitigation in CO2-Rich Oilfield Produced Water

In oil and gas production where CO2 corrosion of N80 carbon steel is a concern, derivatives of 5-methyl-1,3,4-thiadiazole-2-thiol (specifically BTT) have been shown to outperform butylthio and methyl analogs in head-to-head comparisons, establishing a clear performance hierarchy (BTT > BBT > BMT) [2]. This evidence supports the selection of 5-methyl-substituted thiadiazole cores for formulating high-efficiency corrosion inhibitors in such environments.

Medicinal Chemistry: SHP2 Inhibitor Development

5-Methyl-1,3,4-thiadiazole-2-thiol serves as a validated scaffold for the synthesis of potent SHP2 inhibitors. A derivative (compound 5f) achieved an IC50 of 0.120 µM against SHP2 and demonstrated in vivo safety at 2000 mg/kg in mice [3]. Medicinal chemists targeting SHP2 for cancer or other diseases should consider this compound as a starting material for lead optimization campaigns.

Antimicrobial Metallodrug Design

In coordination chemistry and antimicrobial drug discovery, 5-methyl-1,3,4-thiadiazole-2-thiol can be used as a ligand to synthesize Co(III) complexes with enhanced antibacterial activity relative to the free ligand [4]. This property is valuable for designing novel metallodrugs or antimicrobial coatings.

Cephalosporin Antibiotic Synthesis

5-Methyl-1,3,4-thiadiazole-2-thiol is a key intermediate in the industrial synthesis of cefazolin, a first-generation cephalosporin antibiotic . Its consistent quality and established synthetic route make it essential for pharmaceutical manufacturers producing this drug.

Technical Documentation Hub

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